molecular formula C18H12BrNO3 B12526932 2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate CAS No. 652138-46-0

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate

Cat. No.: B12526932
CAS No.: 652138-46-0
M. Wt: 370.2 g/mol
InChI Key: XVBFCWXUMLZQRW-UHFFFAOYSA-N
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Description

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate is a complex organic compound that features a naphthalene ring substituted with an acetyl group and a bromine atom, along with a pyridine ring substituted with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by acetylation to introduce the acetyl group. The pyridine-4-carboxylate moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: 2-Carboxyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate.

    Reduction: 2-Acetyl-naphthalen-1-yl pyridine-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate is unique due to the combination of its naphthalene and pyridine rings, along with the specific functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

652138-46-0

Molecular Formula

C18H12BrNO3

Molecular Weight

370.2 g/mol

IUPAC Name

(2-acetyl-4-bromonaphthalen-1-yl) pyridine-4-carboxylate

InChI

InChI=1S/C18H12BrNO3/c1-11(21)15-10-16(19)13-4-2-3-5-14(13)17(15)23-18(22)12-6-8-20-9-7-12/h2-10H,1H3

InChI Key

XVBFCWXUMLZQRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)OC(=O)C3=CC=NC=C3

Origin of Product

United States

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